![molecular formula C17H15F2NO3 B2609579 2-[(2,5-Difluorophenyl)amino]-2-oxoethyl (4-methylphenyl)acetate CAS No. 1638709-89-3](/img/structure/B2609579.png)
2-[(2,5-Difluorophenyl)amino]-2-oxoethyl (4-methylphenyl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “methyl 2-amino-2-(2,5-difluorophenyl)acetate hydrochloride” is similar to the one you’re asking about . It has a molecular weight of 237.63 . Another related compound is “2-amino-2-(2,5-difluorophenyl)acetic acid hydrochloride” with a molecular weight of 223.61 .
Molecular Structure Analysis
The InChI code for “methyl 2-amino-2-(2,5-difluorophenyl)acetate hydrochloride” is1S/C9H9F2NO2.ClH/c1-14-9(13)8(12)6-4-5(10)2-3-7(6)11;/h2-4,8H,12H2,1H3;1H . For “2-amino-2-(2,5-difluorophenyl)acetic acid hydrochloride”, the InChI code is 1S/C8H7F2NO2.ClH/c9-4-1-2-6(10)5(3-4)7(11)8(12)13;/h1-3,7H,11H2,(H,12,13);1H .
Applications De Recherche Scientifique
Fluorinated Small Molecules in Crystallography
Research on fluorinated molecules, such as the study by Burns and Hagaman (1993), examines the structural characteristics of monofluorinated small molecules, highlighting the role of fluorine in influencing molecular geometry through hydrogen bonding and dihedral angles. This type of study suggests that fluorinated compounds, like "2-[(2,5-Difluorophenyl)amino]-2-oxoethyl (4-methylphenyl)acetate," could be valuable in crystallographic studies to understand molecular interactions and bonding mechanisms Three monofluorinated small molecules: ortho-fluorophenylglycine, methyl 4-(fluorocarbonyl)benzoate and 16α-fluoro-α-estradiol 3-methyl ether.
Schiff Base Organotin(IV) Complexes and Anticancer Research
The synthesis and structural characterization of amino acetate functionalized Schiff base organotin(IV) complexes, as explored by Basu Baul et al. (2009), demonstrate the potential anticancer applications of complex organometallic compounds. These findings indicate that derivatives of amino and acetate, similar to the structure of the compound , could be synthesized and evaluated for their anticancer properties, making them relevant in the development of new chemotherapeutic agents Amino acetate functionalized Schiff base organotin(IV) complexes as anticancer drugs: synthesis, structural characterization, and in vitro cytotoxicity studies.
Catalytic Applications and Organic Synthesis
Investigations on the catalytic properties of related compounds, such as those by Chen et al. (2016), who studied the α-oxidation of aromatic ketones, highlight the utility of fluorinated acetates in facilitating chemical transformations. This research underpins the potential of "this compound" in catalyzing organic reactions, possibly through similar mechanisms Investigation on Palladium-Catalysed α-Oxidation of Aromatic Ketones.
Antipathogenic and Antibiofilm Properties
The study by Limban et al. (2011) on thiourea derivatives, which shares structural motifs with the compound , discusses the antipathogenic activity against biofilm-forming bacteria. This suggests potential research applications in designing new antimicrobial agents that could target bacterial biofilms, a significant challenge in medical and industrial settings Synthesis, Spectroscopic Properties and Antipathogenic Activity of New Thiourea Derivatives.
Mécanisme D'action
While the mechanism of action for “2-[(2,5-Difluorophenyl)amino]-2-oxoethyl (4-methylphenyl)acetate” is not available, indole derivatives like “methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate” have shown inhibitory activity against influenza A .
It has a similar structure to the compound you’re interested in. The storage temperature is room temperature .
Safety and Hazards
Orientations Futures
Given the lack of specific information on “2-[(2,5-Difluorophenyl)amino]-2-oxoethyl (4-methylphenyl)acetate”, future research could focus on its synthesis, properties, and potential applications. Indole derivatives have shown diverse biological activities and have potential for therapeutic applications , suggesting that similar compounds could also have interesting properties.
Propriétés
IUPAC Name |
[2-(2,5-difluoroanilino)-2-oxoethyl] 2-(4-methylphenyl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F2NO3/c1-11-2-4-12(5-3-11)8-17(22)23-10-16(21)20-15-9-13(18)6-7-14(15)19/h2-7,9H,8,10H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGHOLGFLYHRIIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(=O)OCC(=O)NC2=C(C=CC(=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

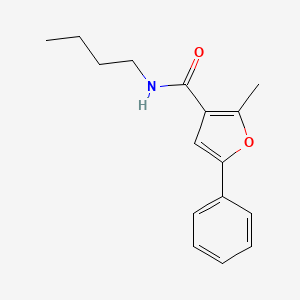

![(E)-1-(but-2-en-1-yl)-7-isobutyl-3,9-dimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2609502.png)
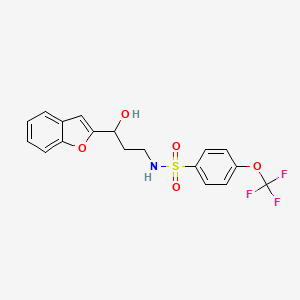
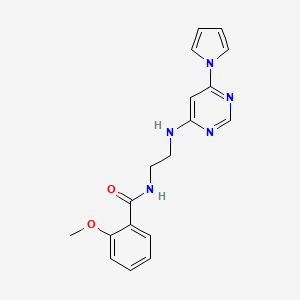

![2-[2-(2,5-dimethyl-1H-pyrrol-1-yl)-3-thienyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2609509.png)
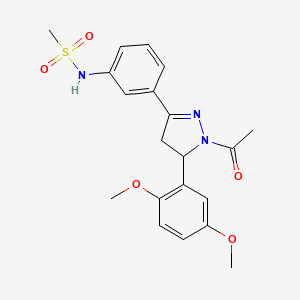
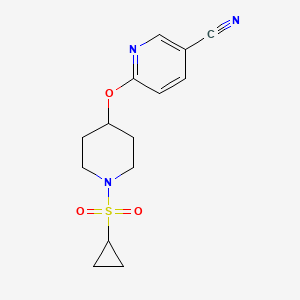
![(5-Chlorothiophen-2-yl)(4-(5,7-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2609514.png)
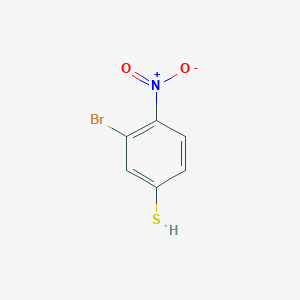
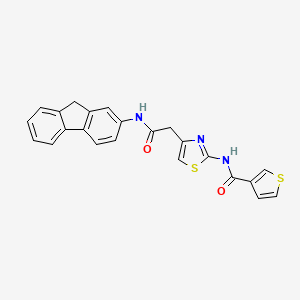
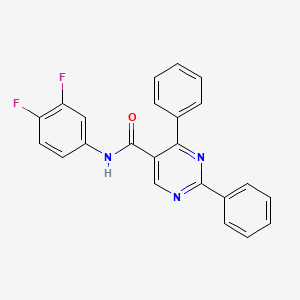
![Methyl 2-[[5-[[[4-(diethylsulfamoyl)benzoyl]amino]methyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2609519.png)